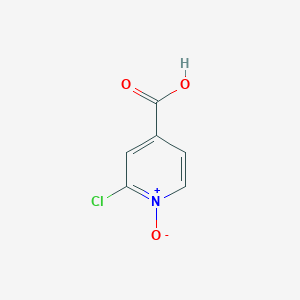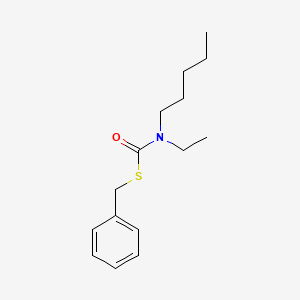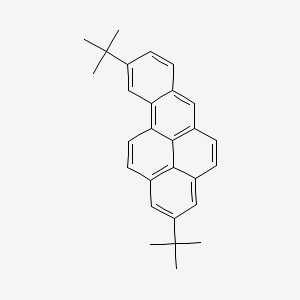
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is a polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods. This compound is formed through the incomplete combustion of organic matter at high temperatures. It is recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and health impacts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- typically involves the alkylation of benzo(a)pyrene. This process can be achieved through Friedel-Crafts alkylation, where benzo(a)pyrene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
the general approach would involve large-scale Friedel-Crafts alkylation, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones and epoxides.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound in studies related to:
Environmental Chemistry: Understanding the behavior and fate of polycyclic aromatic hydrocarbons in the environment.
Toxicology: Investigating the toxic effects and mechanisms of action of carcinogenic compounds.
Cancer Research: Studying the formation of DNA adducts and mutations that lead to cancer.
Analytical Chemistry: Developing methods for the detection and quantification of polycyclic aromatic hydrocarbons in various matrices
作用机制
The carcinogenicity of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates such as diol epoxides. These intermediates can intercalate into DNA and form covalent adducts with nucleophilic bases, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) also plays a role in mediating some of the biological effects of this compound .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzopyrenes: Similar polycyclic aromatic hydrocarbons with additional fused rings.
Cyclopentapyrenes: Compounds with a cyclopenta-fused ring structure.
Naphthopyrenes: Compounds with naphthalene fused to pyrene.
Uniqueness
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. These bulky substituents can affect the compound’s ability to interact with enzymes and DNA, potentially altering its carcinogenic potential compared to its parent compound .
属性
CAS 编号 |
80484-71-5 |
|---|---|
分子式 |
C28H28 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
2,9-ditert-butylbenzo[a]pyrene |
InChI |
InChI=1S/C28H28/c1-27(2,3)21-11-9-17-13-18-7-8-19-14-22(28(4,5)6)15-20-10-12-23(24(17)16-21)26(18)25(19)20/h7-16H,1-6H3 |
InChI 键 |
JLSGVLRRLWPCNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C3C=CC4=C5C3=C(C=CC5=CC(=C4)C(C)(C)C)C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
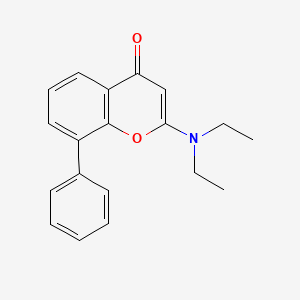
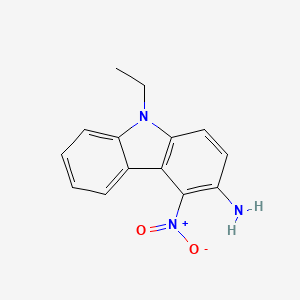


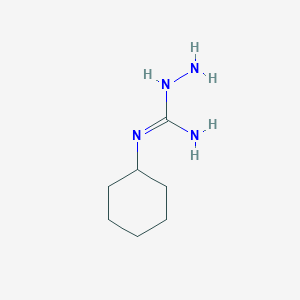

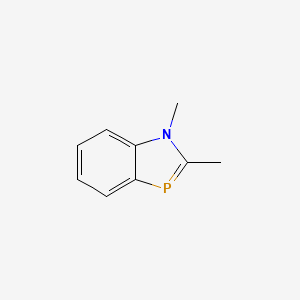
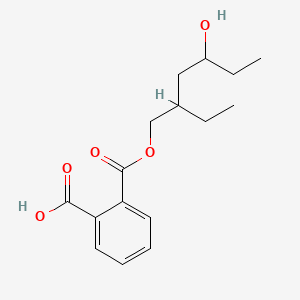
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

